N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group attached to the thiadiazole ring, along with a 3,4-dimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with thiocarbohydrazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(3,5-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide
- N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-5-carboxamide
Comparison:
- Uniqueness: N-(3,4-dimethylphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
- Properties: The presence of different substituents on the phenyl ring or the thiadiazole ring can lead to variations in chemical and physical properties, such as solubility, stability, and reactivity .
Properties
Molecular Formula |
C11H11N3OS |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-3-4-9(5-8(7)2)12-11(15)10-6-16-14-13-10/h3-6H,1-2H3,(H,12,15) |
InChI Key |
XNOSUPGWEAGBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)C |
Origin of Product |
United States |
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